molecular formula C12H21N3 B13617106 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine

3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine

Cat. No.: B13617106
M. Wt: 207.32 g/mol
InChI Key: CQENPFKPTSUKES-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a cyclohexylmethyl group, an ethyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrazole derivative with cyclohexylmethyl halide under basic conditions, followed by the introduction of an ethyl group through a subsequent alkylation step. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylmethyl)-4-methyl-1h-pyrazol-5-amine
  • 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-3-amine
  • 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-ol

Uniqueness

3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexylmethyl and ethyl groups on the pyrazole ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(cyclohexylmethyl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-2-10-11(14-15-12(10)13)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H3,13,14,15)

InChI Key

CQENPFKPTSUKES-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CC2CCCCC2

Origin of Product

United States

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